3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)-
Overview
Description
The compound “3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)-” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds . Moreover, a new series of compounds has been successfully synthesized by the reaction of triazoles with acetophenone derivatives .Molecular Structure Analysis
The chemical structures of the novel products were established by their spectral (IR, 1H, 13C NMR, NOE) and elemental analyses . For example, the IR spectrum of pyrazolyl [1,2,4]triazole showed absorption bands at 3279, 3172 (NH2), 3082 (CH arom.), 2921 (CH aliph.) and 1612 cm−1 for C=N bond .Chemical Reactions Analysis
The divalent transition metal ions Co, Ni, and Cu coordination compounds with unusual bidentate mixed Schiff base-based 1,2,4-triazole-3-thione ligand in a protonated specific coordination stoichiometry and structures forms were synthesized . The reaction of 4-arylalkyl- and 4-arylthiosemicarbazides with aroyl isothiocyanates gave substituted 1,2-bis (thiocarbamoyl)hydrazines, which readily cyclize to give previously unreported 4-aroyl 5-arylalkyl- and 4-aroyl-5-arylamino-2H-1,2,4-triazole-3-thiones, respectively .Physical and Chemical Properties Analysis
The compound has a molecular weight of 259.29 and is an off-white powder . The IR spectrum showed absorption bands at 3264, 3203 (NH2), 3020 (NH), 2917, 2786 (sp2 C–H), 2232 (C≡N), 1636 (HC=N), 1592, 1499, 1445 (Ar–C=C), 1155 (C=S) .Mechanism of Action
The 4-amino-1,2,4-triazole-3-thione scaffold has been selected as the starting chemical moiety in the design of a small library of β-Lactamase inhibitors (BLIs) with extended activity profiles . The synthesised compounds have been validated in vitro against class A serine β−Lactamase (SBLs) KPC-2 and class B1 metallo β−Lactamases (MBLs) VIM-1 and IMP-1 .
Properties
IUPAC Name |
3-amino-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-2-4-7(5-3-6)13-8(10)11-12-9(13)14/h2-5H,1H3,(H2,10,11)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVKRZRBEMODHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369596 | |
Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16226-98-5 | |
Record name | 3H-1,2,4-Triazole-3-thione, 5-amino-2,4-dihydro-4-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-4-P-TOLYL-2,4-DIHYDRO-(1,2,4)TRIAZOLE-3-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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